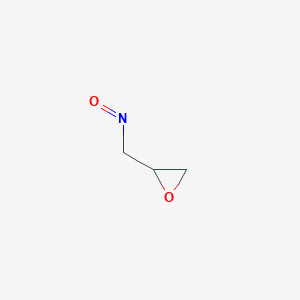![molecular formula C19H23FN2O3S B15158990 4-(4-Fluorophenoxy)-N-[2-(piperidin-1-yl)ethyl]benzene-1-sulfonamide CAS No. 819076-79-4](/img/structure/B15158990.png)
4-(4-Fluorophenoxy)-N-[2-(piperidin-1-yl)ethyl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluorophenoxy)-N-[2-(piperidin-1-yl)ethyl]benzene-1-sulfonamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group, a piperidine ring, and a benzene sulfonamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenoxy)-N-[2-(piperidin-1-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: The reaction between 4-fluorophenol and an appropriate halogenated benzene derivative under basic conditions to form the fluorophenoxy intermediate.
Introduction of the Piperidine Group: The fluorophenoxy intermediate is then reacted with 2-(piperidin-1-yl)ethylamine in the presence of a suitable catalyst to introduce the piperidine group.
Sulfonamide Formation: Finally, the resulting compound is treated with a sulfonyl chloride derivative to form the sulfonamide group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Fluorophenoxy)-N-[2-(piperidin-1-yl)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted fluorophenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Fluorophenoxy)-N-[2-(piperidin-1-yl)ethyl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 4-(4-Fluorophenoxy)-N-[2-(piperidin-1-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Chlorophenoxy)-N-[2-(piperidin-1-yl)ethyl]benzene-1-sulfonamide
- 4-(4-Methylphenoxy)-N-[2-(piperidin-1-yl)ethyl]benzene-1-sulfonamide
- 4-(4-Bromophenoxy)-N-[2-(piperidin-1-yl)ethyl]benzene-1-sulfonamide
Uniqueness
4-(4-Fluorophenoxy)-N-[2-(piperidin-1-yl)ethyl]benzene-1-sulfonamide is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Eigenschaften
CAS-Nummer |
819076-79-4 |
|---|---|
Molekularformel |
C19H23FN2O3S |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
4-(4-fluorophenoxy)-N-(2-piperidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C19H23FN2O3S/c20-16-4-6-17(7-5-16)25-18-8-10-19(11-9-18)26(23,24)21-12-15-22-13-2-1-3-14-22/h4-11,21H,1-3,12-15H2 |
InChI-Schlüssel |
RQQQGOGOVBATIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Acetyl-S-[(3S)-1-oxohexan-3-yl]-L-cysteine](/img/structure/B15158908.png)
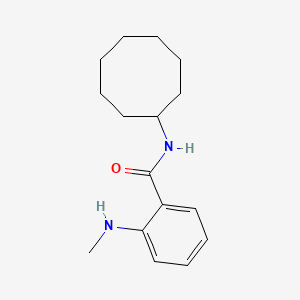
![Benzamide, N,N'-[[2,5-bis(acetylamino)-1,4-phenylene]di-2,1-ethanediyl]bis-](/img/structure/B15158923.png)
![Butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]-](/img/structure/B15158929.png)
![Dimethyl[(methyltellanyl)ethynyl]tellanium iodide](/img/structure/B15158930.png)
![2-Amino-1-[2-(5-ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B15158940.png)
![Phenol, 3-[[[5-(4-aminophenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B15158942.png)
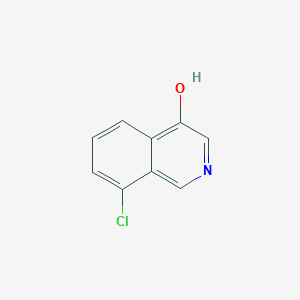
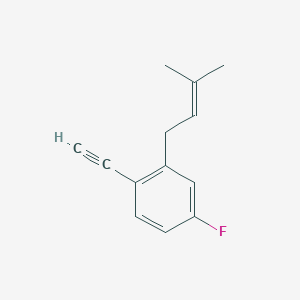
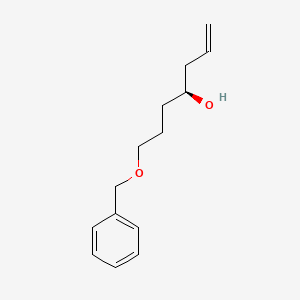
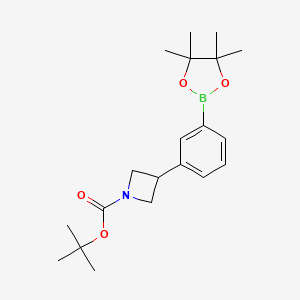
![4-{[(1R)-1-Phenylethyl]amino}pent-3-en-2-one](/img/structure/B15158986.png)
